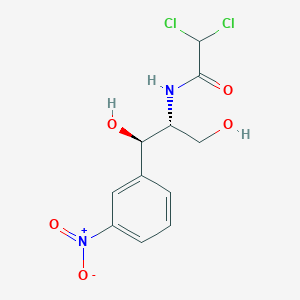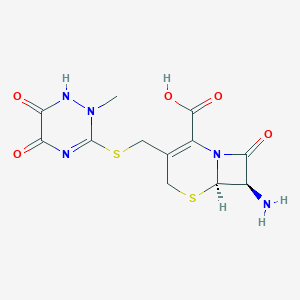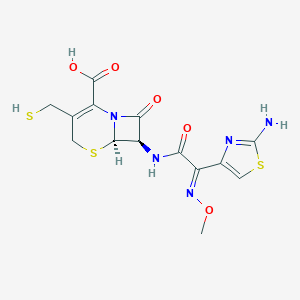
m-Cloranfenicol
Descripción general
Descripción
m-Chloramphenicol, also known as Chloramphenicol, is a broad-spectrum antibiotic that is primarily bacteriostatic . It is an impurity of Chloramphenicol . It is used for the treatment of a number of bacterial infections . This includes use as an eye ointment to treat conjunctivitis . By mouth or by injection, it is used to treat meningitis, plague, cholera, and typhoid fever .
Synthesis Analysis
A synthetic route to produce chloramphenicol esters has been developed, taking advantage of the high enantio- and regio-selectivity of lipases . A series of chloramphenicol esters were synthesized using chloramphenicol, acyl donors of different carbon chain length, and lipase Lip BA .
Molecular Structure Analysis
The molecular structure of Chloramphenicol is C11H12Cl2N2O5 . It is orthorhombic, space group C 222 1, a = 17.495 (3), b = 7.321 (2), c = 22.130 (4) Å, and Z = 8 .
Chemical Reactions Analysis
The detailed degradation mechanism for Chloramphenicol with hydroxyl radicals in advanced oxidation processes has been studied . The main reaction methods, including the addition-elimination reaction, hydrogen abstract reaction, hydroxyl radical addition, and bond-breaking processes, are calculated .
Physical And Chemical Properties Analysis
Chloramphenicol is a chlorine-aided organic complex called di-Chloro-Acetamide in which a nitrobenzene ring is injected with an amide bond and two alcohol species . The structural complexity of antimicrobials is generally greater, with an increased density of polar functionality, a larger number of chiral centers, and a higher molecular weight .
Aplicaciones Científicas De Investigación
a. Tratamiento de la Conjuntivitis: Las gotas para los ojos de clorfenicol se prescriben comúnmente para la conjuntivitis bacteriana, combatiendo eficazmente las infecciones oculares.
b. Manejo de la Meningitis: En casos graves de meningitis bacteriana, el clorfenicol se administra por vía intravenosa para atacar los organismos causantes.
c. Peste y Fiebre Tifoidea: El clorfenicol desempeña un papel crucial en el tratamiento de infecciones potencialmente mortales como la peste y la fiebre tifoidea.
Impacto ambiental y biotransformación
El uso generalizado del clorfenicol conduce a su liberación al medio ambiente, afectando la estabilidad del ecosistema y contribuyendo a la resistencia a los genes antibióticos. Los microbios juegan un papel vital en su descomposición, y las investigaciones recientes han arrojado luz sobre sus mecanismos de biotransformación:
a. Vía de Biotransformación: Los pasos iniciales implican oxidación en los grupos C1-OH y C3-OH, isomerización en C2 y acetilación en C3-OH. Notablemente, el descubrimiento de una nueva vía de isomerización representa un hallazgo significativo .
b. Enzimas Metabólicas Clave: Enzimas como la glucosa-metanol-colina oxidorreductasa (identificada en Sphingomonas sp. y Caballeronia sp.) son responsables de transformaciones específicas .
c. Interacciones Sinérgicas: La sinergia entre Sphingomonas sp. y Caballeronia sp. o Cupriavidus sp. mejora la mineralización del clorfenicol. Estas interacciones brindan información valiosa para los esfuerzos de biorremediación .
Potencial de Biorremediación
Comprender las vías de biotransformación del clorfenicol informa las estrategias de biorremediación. Las cepas y enzimas deseables se pueden aprovechar para tratar sitios contaminados con clorfenicol, como las aguas residuales farmacéuticas y las instalaciones ganaderas .
En resumen, las aplicaciones multifacéticas del m-Cloranfenicol se extienden desde el tratamiento médico hasta la microbiología ambiental, convirtiéndolo en un tema de investigación y exploración en curso . 🌱🔬
Mecanismo De Acción
Target of Action
m-Chloramphenicol primarily targets the bacterial ribosome . The ribosome is a complex molecular machine that synthesizes proteins, which are essential for the survival and growth of bacteria. m-Chloramphenicol binds to the 50S subunit of the bacterial ribosome , specifically interfering with the peptidyl transferase activity .
Mode of Action
m-Chloramphenicol acts by binding to the bacterial ribosome and inhibiting protein synthesis . It blocks the peptidyl transferase activity, which is a crucial step in protein synthesis where amino acids are added to the growing peptide chain . This interaction with its target leads to the cessation of bacterial growth, making m-Chloramphenicol a bacteriostatic agent .
Biochemical Pathways
The biochemical pathways affected by m-Chloramphenicol primarily involve protein synthesis. By inhibiting the peptidyl transferase activity of the bacterial ribosome, m-Chloramphenicol prevents the elongation of the protein chain, thereby disrupting protein synthesis . This disruption affects various downstream effects, as proteins play a vital role in most biological processes, including metabolism, cell structure, and response to environment.
Pharmacokinetics
m-Chloramphenicol exhibits good bioavailability, with approximately 75-90% of the drug being absorbed after oral administration . It is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . The drug is metabolized by the liver to inactive products, with only 5 to 15% of m-Chloramphenicol being excreted unchanged in the urine . The elimination half-life is approximately 4 hours .
Result of Action
The molecular and cellular effects of m-Chloramphenicol’s action primarily involve the inhibition of bacterial growth. By disrupting protein synthesis, m-Chloramphenicol prevents bacteria from producing essential proteins, leading to a halt in bacterial growth . In addition, m-Chloramphenicol has been shown to induce abnormal differentiation and inhibit apoptosis in proliferating cells .
Action Environment
The action of m-Chloramphenicol can be influenced by various environmental factors. Microbes play a vital role in the decomposition of m-Chloramphenicol in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes . Environmental factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of m-Chloramphenicol .
Safety and Hazards
Chloramphenicol should not be used topically because small amounts may be absorbed and, rarely, cause aplastic anemia . Hypersensitivity reactions are uncommon . Optic and peripheral neuritis may occur with prolonged use . The neonatal gray baby syndrome, which involves hypothermia, cyanosis, flaccidity, and circulatory collapse, is often fatal .
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMJFHVKAXPFIY-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583572 | |
| Record name | 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7411-65-6 | |
| Record name | m-Chloramphenicol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-Chloramphenicol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-CHLORAMPHENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YPZ4SOM54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)
![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)





